1-((2-Hydroxyethyl)thio)-3-(3-((2-hydroxyethyl)thio)propoxy)propan-2-ol

Polysulfide sealants Crosslinking density Hydroxyl functionality

1-((2-Hydroxyethyl)thio)-3-(3-((2-hydroxyethyl)thio)propoxy)propan-2-ol (CAS 82010-86-4), also designated as 1,5,13-trihydroxy-7-oxa-3,11-dithia-tridecane (HDT), is a sulfur-containing aliphatic triol with the molecular formula C₁₀H₂₂O₄S₂ and a molecular weight of 270.41 g/mol. The compound integrates three terminal hydroxyl groups, two thioether linkages, and one ether bridge within a single backbone, positioning it as a multifunctional crosslinker or chain extender specifically designed for thiol-terminated liquid polysulfide polymer systems used in high-temperature, solvent-resistant sealant applications.

Molecular Formula C10H22O4S2
Molecular Weight 270.4 g/mol
CAS No. 82010-86-4
Cat. No. B12677593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Hydroxyethyl)thio)-3-(3-((2-hydroxyethyl)thio)propoxy)propan-2-ol
CAS82010-86-4
Molecular FormulaC10H22O4S2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESC(COCC(CSCCO)O)CSCCO
InChIInChI=1S/C10H22O4S2/c11-2-6-15-5-1-4-14-8-10(13)9-16-7-3-12/h10-13H,1-9H2
InChIKeySZWVOMMXOJCQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 82010-86-4: A Trifunctional Thioether-Triol for High-Performance Polysulfide Networks


1-((2-Hydroxyethyl)thio)-3-(3-((2-hydroxyethyl)thio)propoxy)propan-2-ol (CAS 82010-86-4), also designated as 1,5,13-trihydroxy-7-oxa-3,11-dithia-tridecane (HDT), is a sulfur-containing aliphatic triol with the molecular formula C₁₀H₂₂O₄S₂ and a molecular weight of 270.41 g/mol . The compound integrates three terminal hydroxyl groups, two thioether linkages, and one ether bridge within a single backbone, positioning it as a multifunctional crosslinker or chain extender specifically designed for thiol-terminated liquid polysulfide polymer systems used in high-temperature, solvent-resistant sealant applications [1].

Why Simpler Thioether Diols Cannot Replace CAS 82010-86-4 in Demanding Polysulfide Formulations


Within the class of hydroxyethyl thioether alcohols, critical performance parameters—including hydroxyl functionality, thermal stability, and crosslink density control—are profoundly sensitive to molecular architecture. Generic substitution with common analogs such as thiodiglycol (CAS 111-48-8) or 1,3-bis(2-hydroxyethylthio)propane (CAS 16260-48-3) fails in polysulfide sealant applications because these compounds possess only two reactive hydroxyl groups, limiting maximum crosslink density, and exhibit substantially lower boiling and flash points, which restrict high-temperature processing windows and pose safety concerns . The evidence below quantifies these critical, non-interchangeable differences that directly dictate material selection and procurement decisions .

Quantitative Differentiation of CAS 82010-86-4 Against Closest Structural Analogs


Triol Functionality vs. Diol Analogs: Crosslink Density Advantage of CAS 82010-86-4

CAS 82010-86-4 (HDT) possesses three reactive hydroxyl groups per molecule, conferring a nominal hydroxyl functionality (f) of 3. In contrast, the closest structural analogs—thiodiglycol (CAS 111-48-8), 1,3-bis(2-hydroxyethylthio)propane (CAS 16260-48-3), and 3-[(2-hydroxyethyl)thio]propane-1,2-diol (CAS 1468-40-2)—each provide only f = 2 hydroxyl groups [1]. For thiol-terminated liquid polysulfide systems, the HDT crosslinker has been specifically employed to regulate the crosslinking degree and thereby tailor both low-temperature flexibility and mechanical strength of the cured sealant, a degree of control that difunctional analogs cannot achieve without supplementary crosslinkers [2].

Polysulfide sealants Crosslinking density Hydroxyl functionality

Thermal Stability: Boiling Point Elevation of CAS 82010-86-4 Over Thioether Diols

The computed boiling point of CAS 82010-86-4 at atmospheric pressure (760 mmHg) is 475.1 °C, substantially exceeding that of structurally related thioether alcohols . Specifically, 1,3-bis(2-hydroxyethylthio)propane (CAS 16260-48-3) boils at 380.4 °C, 3-[(2-hydroxyethyl)thio]propane-1,2-diol (CAS 1468-40-2) at 369.5 °C, and 1-[(2-hydroxyethyl)thio]propan-2-ol (CAS 6713-03-7) at 284.2 °C, all measured at 760 mmHg . This elevation of approximately 95–191 °C reflects the higher molecular weight, additional hydrogen-bonding capacity, and greater molecular complexity of the target compound, translating to a wider thermal processing window and lower volatility during high-temperature sealant compounding and curing operations.

Thermal stability High-temperature processing Sealant curing

Flash Point Safety Margin: Reduced Ignition Risk of CAS 82010-86-4 During Heated Processing

CAS 82010-86-4 exhibits a calculated flash point of 241.1 °C, which is markedly higher than its lower-molecular-weight thioether alcohol analogs . 1,3-Bis(2-hydroxyethylthio)propane (CAS 16260-48-3) has a flash point of 184.9 °C, while 1-[(2-hydroxyethyl)thio]propan-2-ol (CAS 6713-03-7) flashes at 138.6 °C . The target compound thus provides a minimum additional safety margin of 56 °C (vs. 16260-48-3) and up to 103 °C (vs. 6713-03-7), reducing ignition risk during exothermic thiol-ene curing reactions and vacuum-assisted purification steps described in the patent literature [1].

Process safety Flash point Industrial handling

Product Purity: Patented Process Delivers >96% Purity vs. ≤90% by Conventional Distillation

A dedicated purification process described in CN107827792A enables isolation of 1,5,13-trihydroxy-7-oxa-3,11-dithia-tridecane (HDT) at a purity exceeding 96%, with the patent explicitly contrasting this against prior-art vacuum distillation methods that yield only 84.5–90.4% purity along with unacceptable dark coloration (yellow to reddish-brown) [1]. Comparative Examples 1–3 in the patent document that conventional distillation leaves residual mercaptoethanol impurities (purity only 84.5–90.4%), which cause surface tackiness after adhesive curing and degrade the color and performance of the resulting thiol-terminated liquid polysulfide polymer [1]. The improved purity specification is essential for reproducible sealant mechanical properties and color stability.

Purity specification Process quality Sealant color stability

Density Tuning for Sealant Formulation: Intermediate Density of CAS 82010-86-4 Between Glycerol and Lighter Thioethers

The calculated density of CAS 82010-86-4 is 1.225 g/cm³, positioning it between the fully oxygenated analog glycerol (1.25–1.26 g/cm³) and the simpler thioether diols such as 1,3-bis(2-hydroxyethylthio)propane (1.175 g/cm³) and 1-[(2-hydroxyethyl)thio]propan-2-ol (1.131 g/cm³) . This intermediate density is a direct consequence of the dual thioether–ether backbone architecture: the sulfur atoms increase molar refraction and mass density relative to pure polyether polyols, while the central ether oxygen and additional hydroxyl group moderate the density below that of glycerol, providing formulators with a density-matched crosslinker for polysulfide resins that typically exhibit densities in the 1.2–1.3 g/cm³ range [1].

Formulation density Specific gravity Material compatibility

Application Scenarios Where CAS 82010-86-4 Outperforms Generic Thioether Alcohols


Crosslinker for High-Temperature-Resistant Polysulfide Aerospace Sealants

CAS 82010-86-4 (HDT) is explicitly disclosed in patent CN107827792A as a crosslinking agent for thiol-terminated liquid polysulfide polymers, where its trifunctional hydroxyl architecture (f=3) enables precise control over network crosslink density. This directly impacts the long-term temperature resistance of the sealant at 150–180 °C, a performance window that difunctional analogs such as 1,3-bis(2-hydroxyethylthio)propane cannot sustain without supplementary crosslinkers [1]. The compound's high boiling point (475 °C) and flash point (241 °C) further ensure processing safety during elevated-temperature compounding typical of aerospace-grade sealant manufacturing .

High-Purity Intermediate for Color-Stable Polysulfide Adhesive Formulations

The patented purification process (CN107827792A) achieving >96% purity is essential for eliminating residual mercaptoethanol, which is demonstrated to cause surface tackiness and discoloration in cured polysulfide adhesives when present at levels found in 85–90% purity grade material [1]. For adhesive formulators targeting optical clarity or specified color indices (e.g., Gardner <3), procurement of this specific compound at the higher purity specification is necessary; generic thioether alcohols lack a comparable purification benchmark and may introduce color-body contaminants that compromise final product aesthetics.

Building Block for Sulfur-Containing High-Refractive-Index Polymers

The dual thioether linkages (two C–S–C motifs) contribute to the molar refraction and polarizability of CAS 82010-86-4, a structural feature shared with other sulfur-containing monomers used in high-refractive-index optical polymers [1]. While no direct refractive index data is available for the target compound, related bis(hydroxyethylthio)alkanes such as 1,3-bis(2-hydroxyethylthio)propane exhibit a refractive index of 1.55 at the sodium D-line . The combination of high sulfur content (23.7 wt% S), three reactive hydroxyls for polymerization, and intermediate density (1.225 g/cm³) positions this trifunctional thioether-triol as a candidate monomer for polycarbonates, polyurethanes, or polythioethers requiring balanced optical and thermomechanical properties, as demonstrated by the related cyclic carbonate monomer 5-{3-[(2-hydroxyethyl)thio]propoxy}-1,3-dioxan-2-one for hyperbranched polycarbonate synthesis .

Controlled Hydrophilicity Modifier for Amphiphilic Polymer Architectures

The calculated LogP of CAS 82010-86-4 is 0.205 (XLogP3 -0.3), reflecting intermediate hydrophilicity that bridges the gap between highly hydrophilic glycerol (LogP ~ -1.8) and more hydrophobic thioether diols [1]. This balanced LogP, combined with the compound's three hydroxyl groups, makes it a selective building block for oxidation-responsive amphiphilic block copolymers where thioether groups in the hydrophobic segment undergo H₂O₂-induced oxidation to sulfoxides, triggering disassembly. Related systems employing the (2-hydroxyethyl)thio motif have been demonstrated in poly(ethylene glycol)-b-poly(11-((2-hydroxyethyl)thio)undecanoate) for stimuli-responsive drug delivery . The target compound offers an additional hydroxyl group for branching or further functionalization not available in mono- or di-hydroxyethyl thioether precursors.

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